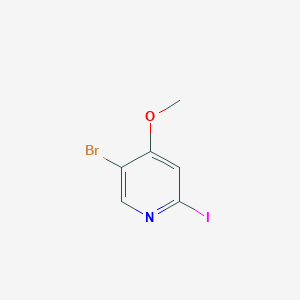

5-Bromo-2-iodo-4-methoxypyridine

Description

Properties

Molecular Formula |

C6H5BrINO |

|---|---|

Molecular Weight |

313.92 g/mol |

IUPAC Name |

5-bromo-2-iodo-4-methoxypyridine |

InChI |

InChI=1S/C6H5BrINO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 |

InChI Key |

BNQNJBCMWOWMKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1Br)I |

Origin of Product |

United States |

Preparation Methods

Directed Metalation and Metal-Halogen Exchange

A highly effective method for preparing substituted alkoxypyridines such as 5-Bromo-2-iodo-4-methoxypyridine involves directed metalation and metal-halogen exchange reactions. According to Bori and Comins (2021), starting from 4-methoxypyridine, regioselective lithiation at the C-3 position can be achieved using strong bases such as mesityllithium or phenyllithium in tetrahydrofuran (THF). This lithiation enables subsequent electrophilic substitution or halogenation at precise positions on the pyridine ring.

The process can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Directed lithiation | Mesityllithium or Phenyllithium in THF | Lithiation at C-3 position |

| 2 | Electrophilic halogenation | Iodine or bromine sources | Introduction of iodine/bromine |

| 3 | Metal-halogen exchange | Grignard reagents or organolithium species | Halogen dance or substitution |

This method allows selective introduction of iodine and bromine substituents at desired positions, with the methoxy group directing lithiation and substitution regioselectively.

Halogenation of Methoxypyridine Derivatives

Starting from 2-methoxypyridine or 4-methoxypyridine, selective halogenation at the 5-position (bromination) and 2-position (iodination) can be achieved using electrophilic halogenating agents under controlled conditions.

For example, the bromination of 2-methoxypyridine can be performed with bromine or N-bromosuccinimide under mild acidic conditions to afford 5-bromo-2-methoxypyridine in high yield (up to 98%) as reported in related literature on 5-bromo-2-methoxypyridine synthesis.

Subsequently, iodination at the 2-position can be carried out using iodine sources such as iodine monochloride or via halogen exchange reactions from a suitable precursor, often facilitated by metal catalysts or under directed lithiation conditions.

Cross-Coupling Reactions

Cross-coupling reactions such as Suzuki-Miyaura coupling are widely employed for the synthesis of halogenated pyridine derivatives. For this compound, a typical synthetic route involves:

- Starting from 5-bromo-2-iodopyridine derivatives,

- Reacting with methoxide sources or methanol under basic conditions to introduce the methoxy group,

- Using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) with bases like potassium carbonate,

- Conducting the reaction at elevated temperatures (e.g., 80°C) to achieve high yields (65–78%) of the target compound.

This approach allows for the efficient assembly of the molecule with precise control over substituent positions.

Representative Experimental Data and Conditions

Analytical Characterization Supporting Synthesis

- Nuclear Magnetic Resonance Spectroscopy (NMR) : Proton and carbon NMR distinguish positional isomers by chemical shifts influenced by halogen substituents. The methoxy group typically appears at δ 3.8–4.0 ppm in ^1H NMR, while carbons adjacent to bromine and iodine show characteristic deshielding in ^13C NMR.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular formula and isotopic patterns consistent with bromine (1:1 M/M+2) and iodine (dominant M+2 peak).

- Chromatography and Crystallization : Purification by recrystallization or chromatography ensures high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-iodo-4-methoxypyridine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

Chemistry: 5-Bromo-2-iodo-4-methoxypyridine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is used to develop potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders .

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its derivatives may inhibit specific kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Formulas of Selected Pyridine Derivatives

Key Observations:

Halogen Diversity :

- The target compound’s iodine substituent at position 2 is uncommon compared to analogs like 5-Bromo-4-fluoro-2-methoxypyridine () or 4-Bromo-5-chloro-2-methoxypyridine (). Iodine’s larger atomic radius may enhance steric hindrance and polarizability, affecting reaction kinetics in cross-coupling reactions.

- Bromine at position 5 is a recurring feature in many analogs, suggesting its role in stabilizing the aromatic system or directing further substitutions.

Electronic Effects: Methoxy groups (electron-donating) at positions 2 or 4 modulate the pyridine ring’s electronic properties, enhancing nucleophilic aromatic substitution reactivity. For example, 5-Bromo-2-methoxypyridine () is used in pharmaceutical synthesis due to this reactivity.

Functional Group Variations: Amino groups (e.g., in 5-Bromo-3-iodo-4-methylpyridin-2-amine, ) introduce hydrogen-bonding capabilities, which can influence crystal packing (as seen in ) and biological activity.

Key Findings:

- Halogenation strategies (e.g., bromination or iodination) are central to synthesizing these derivatives. The absence of specific data for the target compound suggests reliance on analogous methods.

- Reductive amination () and nitro group reduction () are common for introducing amino or amine functionalities.

Pharmaceutical and Industrial Uses:

- 5-Bromo-4-methoxy-2-methylpyridine () and 5-Bromo-2-methoxypyridine () are highlighted as intermediates in drug development, underscoring the importance of methoxy and bromine substituents in medicinal chemistry.

- 5-Bromo-2-(2-methoxyphenyl)pyridine () is noted for its versatility in research, though safety data emphasize caution due to halogen-related toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.